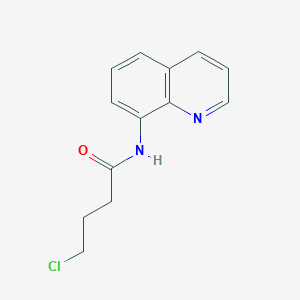
4-chloro-N-(8-quinolyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(8-quinolyl)butyramide is a quinoline-derived compound characterized by a butyramide backbone with a chloro substituent at the 4-position and an 8-quinolyl (quinolin-8-yl) group as the amide substituent. For instance, describes the synthesis of acrylamido-quinoline derivatives using coupling reactions between brominated quinolines and substituted amines or alcohols . Similarly, outlines a manufacturing process for related amides using aluminum isopropylate as a catalyst .
highlights that 8-quinolyl derivatives exhibit higher shape similarity to antipsychotics like ketanserin and clozapine compared to 6-quinolyl analogs, particularly in non-chlorinated forms . This implies that this compound may share bioactivity profiles with these drugs, though chlorination modifies these interactions (discussed below).
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism: 6-Quinolyl vs. 8-Quinolyl Derivatives
The position of the quinolyl group significantly impacts molecular interactions. demonstrates:
- Non-chlorinated 8-quinolyl derivatives exhibit higher shape similarity to ketanserin (antihypertensive) and clozapine (antipsychotic) than 6-quinolyl analogs.
- Chlorinated 6-quinolyl derivatives surpass 8-quinolyl analogs in similarity scores, suggesting chlorination favors 6-position activity .
Table 1: Shape Similarity Scores (Average)
| Compound Type | Ketanserin | Ziprasidone | Risperidone |
|---|---|---|---|
| Non-chlorinated 8-quinolyl | High | Moderate | Low |
| Chlorinated 6-quinolyl | Highest | High | Moderate |
Volume similarity remains consistent across chlorinated and positional isomers, indicating chloro substitution primarily affects surface topology rather than bulk properties .
Substituent Effects: Chloro vs. Nitro vs. Methoxy Groups
A. notes that 4-chloro-benzamide derivatives (e.g., L1) show catalytic activity in Suzuki coupling reactions, attributed to the chloro group’s electronic effects stabilizing transition states .
B. 4-Nitro Substituent (4-Nitro-N-(8-quinolyl)benzamide) describes this analog, where the nitro group increases polarity and hydrogen-bonding capacity. The nitro group’s strong electron-withdrawing nature may enhance binding to electron-rich biological targets but reduce bioavailability compared to chloro analogs .
C. Methoxyethyl Substituent (8-Chloro-N-(2-methoxyethyl)quinolin-4-amine) highlights this compound’s molecular weight (236.70) and moderate lipophilicity (XLogP3 = 2.7).
Table 2: Substituent-Driven Properties
| Compound | Substituent | Molecular Weight | XLogP3 | Key Property |
|---|---|---|---|---|
| 4-Chloro-N-(8-quinolyl)butyramide | 4-Cl, 8-quinolyl | Not reported | ~3.0* | High shape similarity to antipsychotics |
| 4-Nitro-N-(8-quinolyl)benzamide | 4-NO₂, 8-quinolyl | 297.27 | ~2.5 | Enhanced polarity, catalytic potential |
| 8-Chloro-N-(2-methoxyethyl)quinolin-4-amine | 8-Cl, 2-methoxyethyl | 236.70 | 2.7 | Improved solubility |
*Estimated based on structural analogs.
Functional Group Variations: Butyramide vs. Benzamide vs. Acrylamide
A. Butyramide Backbone (Target Compound) The butyramide chain (‑CH₂CH₂CH₂CONH‑) offers conformational flexibility, which may enhance binding to flexible receptor pockets. notes that butyramides exhibit distinct IR spectra due to N-H and C=O stretching, aiding in structural characterization .
B. Benzamide Derivatives (e.g., L1–L3 in )
Benzamides like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) show catalytic activity in Suzuki reactions (60–85% conversion rates). The rigid benzene ring may stabilize planar transition states, whereas the butyramide’s flexibility could reduce such effects .
C. Acrylamide Derivatives () Acrylamido-quinoline compounds (e.g., 6m, 6n) feature α,β-unsaturated carbonyl groups, enabling conjugation and radical scavenging. These properties are absent in saturated butyramides, highlighting divergent reactivity profiles .
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C13H13ClN2O/c14-8-2-7-12(17)16-11-6-1-4-10-5-3-9-15-13(10)11/h1,3-6,9H,2,7-8H2,(H,16,17) |
InChI Key |
HHGWRLOSDZUIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCCl)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














